(~13~C_9_,~15~N)Tyrosine

Descripción general

Descripción

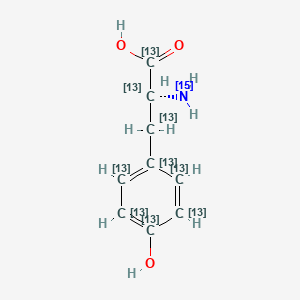

(~13~C_9_,~15~N)Tyrosine, also known as stable isotope-labeled tyrosine, is a modified form of tyrosine that has carbon and nitrogen isotopes with higher masses. It is a stable isotope-labeled amino acid used in heavy SILAC media preparations toward relative protein quantifications . It is also used as an isotopic tracer in metabolism studies and as a labeled standard in quantitative metabolomics research .

Synthesis Analysis

L-Tyrosine- 13 C 9, 15 N is produced by hydroxylation of phenylalanine by phenylalanine hydroxylase but can also be obtained from dietary sources or degradation of endogenous proteins, resulting in L-tyrosine release . It is a precursor in the biosynthesis of catecholamine neurotransmitters, melanins, and thyroid hormones .Molecular Structure Analysis

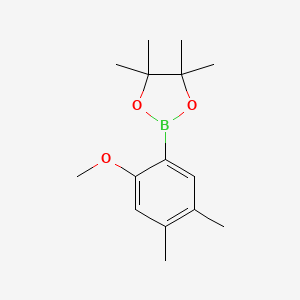

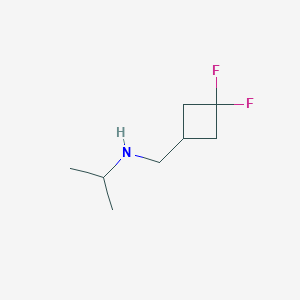

The molecular weight of (~13~C_9_,~15~N)Tyrosine is 191.12 g/mol. The linear formula is 4-HO-13C6H413CH213CH (15NH2)13CO2H . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Tyrosine residues in proteins can be phosphorylated, making them integral to the function of many enzymes . This process of phosphorylation helps in signal transduction, a mechanism by which cells respond to various stimuli .Physical And Chemical Properties Analysis

Tyrosine is a non-essential amino acid with a polar side group . It has a much lower solubility (0.48 g L 1 water at 25 C) than Phe (11.4 g L 1) due to the extra ring hydroxyl group of Tyr that can participate in hydrogen-bonding with the carboxylate and amino groups, making its crystal structure more energetically favorable than dissolution .Aplicaciones Científicas De Investigación

Metabolic Studies

Labeled tyrosine, such as “(~13~C_9_,~15~N)Tyrosine”, is extensively used in metabolic studies to trace and understand the metabolic pathways of amino acids in organisms. By incorporating these labeled compounds into metabolic processes, researchers can track the utilization and transformation of tyrosine in various biochemical pathways, including protein synthesis and neurotransmitter production .

Protein Structure Analysis

In structural biology, “(~13~C_9_,~15~N)Tyrosine” is used in nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structures of proteins. The isotopic labels enhance the sensitivity and resolution of NMR signals, allowing for a more detailed and accurate structure determination .

Enzyme Mechanism Elucidation

Researchers use labeled tyrosine to study the mechanisms of enzymes that interact with this amino acid. For instance, tyrosinase, an enzyme that catalyzes the oxidation of tyrosine, can be studied by observing the incorporation and transformation of the labeled tyrosine during the enzyme’s action, providing insights into the enzyme’s function and kinetics .

Pharmacokinetics and Drug Development

In pharmacokinetics, “(~13~C_9_,~15~N)Tyrosine” can be employed to investigate the absorption, distribution, metabolism, and excretion (ADME) of tyrosine-based drugs. This information is crucial for drug development, as it helps in optimizing the drug’s efficacy and safety profile .

Nutritional and Deficiency Studies

Labeled tyrosine is used in nutritional studies to assess the adequacy of tyrosine in diets and to study the effects of tyrosine deficiency. By using isotopically labeled tyrosine, researchers can accurately measure the absorption and bioavailability of this amino acid in different food sources .

Disease Diagnosis and Biomarker Discovery

Abnormal levels of tyrosine and its metabolites can serve as biomarkers for various diseases. Labeled tyrosine can be used in diagnostic assays to detect and quantify these biomarkers in biological samples, aiding in the early diagnosis and monitoring of diseases such as tyrosinemia, liver disorders, and certain metabolic conditions .

Mecanismo De Acción

Target of Action

(~13~C_9_,~15~N)Tyrosine, also known as L-4-Hydroxyphenylalanine-13C9,15N , is a variant of the amino acid tyrosine with isotopic labeling. The primary targets of tyrosine in the body are various enzymes involved in signal transduction processes, such as kinases, which phosphorylate tyrosine residues in proteins, and phosphatases, which remove the phosphate groups .

Mode of Action

As an amino acid, (~13~C_9_,~15~N)Tyrosine is incorporated into proteins during translation, replacing regular tyrosine residues. When these proteins are involved in signal transduction pathways, the presence of (~13~C_9_,~15~N)Tyrosine can alter the kinetics of phosphorylation and dephosphorylation reactions, potentially affecting the signaling process .

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. It is a precursor for the synthesis of catecholamines (such as dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin. The presence of (~13~C_9_,~15~N)Tyrosine could potentially affect these pathways, although the specific effects would depend on the precise context .

Result of Action

The molecular and cellular effects of (~13~C_9_,~15~N)Tyrosine action would be highly context-dependent, reflecting the diverse roles of tyrosine in the body. Potential effects could include altered signal transduction dynamics, changes in neurotransmitter levels, or effects on thyroid hormone production .

Action Environment

Environmental factors such as diet, stress, and disease state can influence the action, efficacy, and stability of (~13~C_9_,~15~N)Tyrosine. For example, the availability of tyrosine in the diet can affect its levels in the body. Stress and disease states can alter the demand for tyrosine for neurotransmitter synthesis .

Safety and Hazards

Direcciones Futuras

The future directions of (~13~C_9_,~15~N)Tyrosine research could involve its use in heavy SILAC media preparations toward relative protein quantifications, as an isotopic tracer in metabolism studies, and as a labeled standard in quantitative metabolomics research . It could also be used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .

Propiedades

IUPAC Name |

(2R)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-XNVLCMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@H]([13C](=O)O)[15NH2])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584444 | |

| Record name | (~13~C_9_,~15~N)Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202407-26-9 | |

| Record name | (~13~C_9_,~15~N)Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202407-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B1435180.png)

![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)